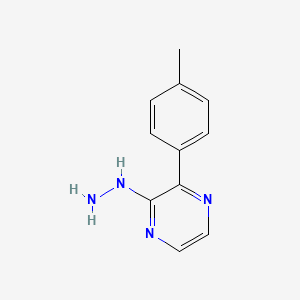
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- is a cationic lipid compound with the molecular formula C42H84NO2+. It is commonly used in the field of gene transfection and as a non-viral vector for gene therapy . This compound is known for its ability to form liposomes, which can encapsulate nucleic acids and facilitate their delivery into cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- typically involves the reaction of N,N,N-trimethyl-1-propanaminium chloride with 9-octadecen-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecenyloxy groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl chains.
Substitution: The ester bonds can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ester bonds.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated alkyl chains.
Substitution: Amides and thioesters.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in gene transfection studies to deliver nucleic acids into cells.
Medicine: Investigated for its potential in gene therapy and drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- involves the formation of liposomes that encapsulate nucleic acids. These liposomes fuse with the cell membrane, allowing the nucleic acids to enter the cell. The cationic nature of the compound facilitates the interaction with the negatively charged cell membrane and nucleic acids, enhancing the efficiency of gene delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-2,3-bis(9-octadecen-1-yloxy)-1-propanaminium chloride: Similar structure but with a chloride counterion.
N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium chloride: Another cationic lipid used in gene transfection.
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- is unique due to its specific (Z,Z) configuration, which influences its physical properties and interaction with biological membranes. This configuration enhances its ability to form stable liposomes and efficiently deliver nucleic acids into cells .
Propriétés
Formule moléculaire |
C42H84NO2+ |
|---|---|
Poids moléculaire |
635.1 g/mol |
Nom IUPAC |
2,3-bis[(E)-octadec-9-enoxy]propyl-trimethylazanium |
InChI |
InChI=1S/C42H84NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/q+1/b22-20+,23-21+ |
Clé InChI |
RYOFERRMXDATKG-DQPVQCHKSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
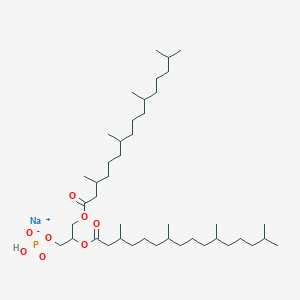
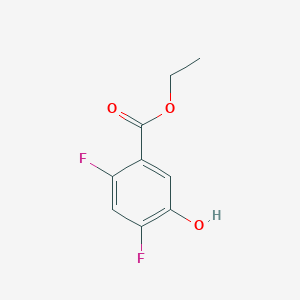
![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)
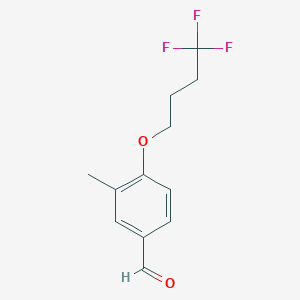



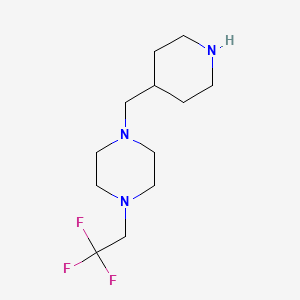
![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
